Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thienopyridine core substituted with tetramethyl groups, a thiophene-2-carbonylamino moiety, and a methyl ester group. Safety guidelines emphasize handling precautions, including avoiding heat and ignition sources .
Properties
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-17(2)9-10-12(16(22)23-5)15(25-13(10)18(3,4)20-17)19-14(21)11-7-6-8-24-11/h6-8,20H,9H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZGYCATFGSPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core One common approach is the cyclization of appropriately substituted thiophene precursors under specific conditions, such as the use of strong bases or acids to facilitate ring closure
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, indicating potential as a lead compound for drug development.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of fused heterocycles with thieno[2,3-c]pyridine scaffolds. Below is a detailed comparison with structurally related compounds:
Table 1: Key Structural and Functional Properties of Comparable Compounds
Key Findings from Comparative Analysis
Structural Complexity: The target compound’s tetramethyl and thiophene-2-carbonylamino substituents distinguish it from simpler analogs like compound 12 (Table 1), which lacks bulky alkyl groups .
Synthetic Yields: Cyclization reactions for analogs 11a and 11b achieved moderate yields (68%), comparable to methods used for thienopyridine derivatives in .
Safety Profile : The target compound requires stringent handling (e.g., avoiding heat), unlike analogs in , which lack explicit safety data .
Biological Activity
Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its pharmacological potential.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[2,3-c]pyridine core with various substituents. Its molecular formula is C16H20N2O2S, and it possesses notable features such as:
- High lipophilicity : This property may enhance its ability to penetrate biological membranes.
- Potential for hydrogen bonding : The presence of carbonyl and amino groups suggests possible interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related thienopyridine derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated several thiazolopyridine derivatives for their antibacterial activity against Pseudomonas aeruginosa and Escherichia coli. One derivative demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against these pathogens. The study utilized disk diffusion assays and confirmed the effectiveness through molecular docking studies that indicated strong binding interactions with bacterial enzymes such as DNA gyrase and MurD .
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds with similar structures have been tested for their inhibitory effects on various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies assessed the cytotoxicity of thienopyridine derivatives against several cancer cell lines including NCI-H1975 and A549. Results indicated that certain derivatives exhibited selective cytotoxicity towards these cells compared to normal cells. The IC50 values were determined using MTT assays and showed that modifications in the side chains significantly influenced activity.
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| B1 | A549 | 10 | High |
| B7 | NCI-H1975 | 8 | Moderate |
The mechanism by which this compound exerts its biological effects involves:
- Enzyme inhibition : Binding to critical enzymes like DNA gyrase disrupts bacterial DNA replication.
- Cell cycle arrest : In cancer cells, these compounds may induce apoptosis through pathways that involve cell cycle regulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
